20,20,20-三氟花生四烯酸

描述

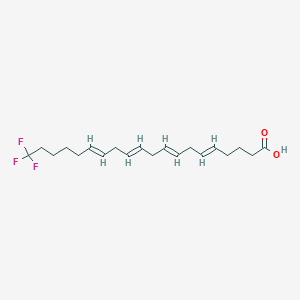

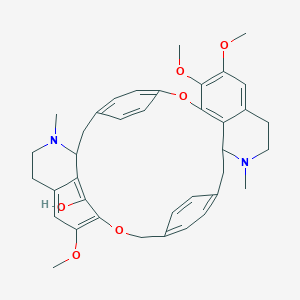

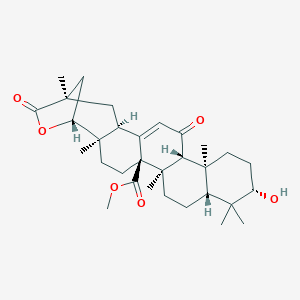

20,20,20-Trifluoroarachidonic acid is a halogenated analogue of arachidonic acid . Arachidonic acid is a C-20 unsaturated acid that plays a crucial role in physiological functions such as fertility control, induction of labor, regulation of blood platelet aggregation, gastric acid secretion, stimulation of smooth muscle activity, and inflammation response .

Synthesis Analysis

The synthesis of 20,20,20-Trifluoroarachidonic acid involves the biosynthesis of 20,20,20-trifluoroleukotriene B4 from 20,20,20-trifluoroarachidonic acid . This process results in a metabolically stable analogue of leukotriene B4 .Molecular Structure Analysis

The systematic name of 20,20,20-Trifluoroarachidonic acid is 5S,12R-dihydroxy-20,20,20-trifluoro-6Z,8E,10E,14Z-eicosatetraenoic acid . Its formula is C20H29O4F3 . The InChi representation isInChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 . Chemical Reactions Analysis

The chemical reactions involving 20,20,20-Trifluoroarachidonic acid are part of the arachidonic acid cascade . This compound is enzymatically derived from C-20 acids, most notably arachidonic acid .Physical And Chemical Properties Analysis

The exact mass of 20,20,20-Trifluoroarachidonic acid is 390.201794 . It has 27 heavy atoms, no rings, no aromatic rings, and 15 rotatable bonds . Its topological polar surface area is 77.76, and it has 3 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用

白三烯B4的代谢稳定类似物: 田中等人(1988年)合成了20,20,20-三氟花生四烯酸,并将其转化为白三烯B4的一种代谢稳定的类似物。该类似物对人中性粒细胞表现出趋化活性,可用于研究白三烯B4在各种生物系统中的合成能力 (Tanaka et al., 1988).

在心血管功能中的作用: Roman (2002)讨论了细胞色素P-450酶如何代谢花生四烯酸以产生20-HETE等化合物,这些化合物对于调节肾、肺、心脏功能和血管张力至关重要 (Roman, 2002).

作为放射示踪剂的潜力: Nagatsugi等人(1996年)研究了20-[18F]氟花生四烯酸的体内行为,以评估其作为研究脑和心脏脂质代谢的放射示踪剂的潜力 (Nagatsugi et al., 1996).

用于磷脂代谢研究的合成: Nagatsugi等人(1994年)制备了花生四烯酸的氟-18标记类似物20-[18F]氟花生四烯酸,作为潜在的磷脂代谢剂 (Nagatsugi et al., 1994).

脑血管平滑肌中的血管收缩和钾电流: Lange等人(1997年)发现20-HETE(花生四烯酸的细胞色素P450代谢物)诱导脑血管平滑肌的血管收缩并抑制全细胞K+电流,表明其在脑动脉调节中的作用 (Lange et al., 1997).

在急性及延迟性脑血管痉挛中的作用: Roman等人(2006年)提供了证据表明20-HETE的产生增加导致蛛网膜下腔出血后脑血流的最初下降和延迟性血管痉挛的后期发展 (Roman et al., 2006).

氘代花生四烯酸和20-HETE的合成: Falck等人(2006年)制备了氘代花生四烯酸和20-HETE,用于质谱分析 (Falck et al., 2006).

作用机制

未来方向

The future directions of research on 20,20,20-Trifluoroarachidonic acid could involve further exploration of its synthesis and its applications in studying the stimulation of leukotriene B4 synthesis . As a metabolically stable analogue of leukotriene B4, it has potential for use in a variety of biochemical and physiological studies .

属性

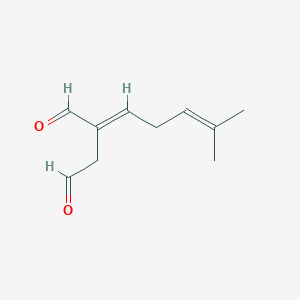

IUPAC Name |

(5E,8E,11E,14E)-20,20,20-trifluoroicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29F3O2/c21-20(22,23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(24)25/h2-5,8-11H,1,6-7,12-18H2,(H,24,25)/b4-2+,5-3+,10-8+,11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUVZRKWEHSOFO-AETUKWRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(F)(F)F)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115178-89-7 | |

| Record name | 20,20,20-Trifluoroarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

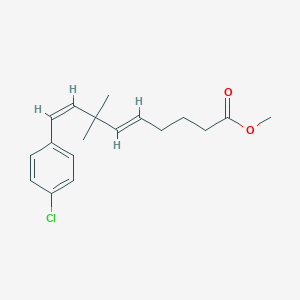

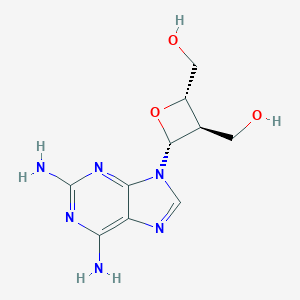

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)